N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-6-4-3-5-14(18)21(27)24-16-11-13(7-8-15(16)22)17-12-26-19(23-17)9-10-20(25-26)29-2/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSWQJSHDMIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-6-Methoxypyridazine with α-Bromoketones
A representative procedure involves reacting 2-amino-6-methoxypyridazine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in acetonitrile at reflux (82°C, 12 h), yielding the imidazopyridazine scaffold in 68% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 82°C |
| Reaction Time | 12 h |
| Yield | 68% |
Palladium-Catalyzed Intramolecular Cyclization
Alternative methods employ Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in toluene at 80°C to facilitate C–N bond formation, as demonstrated in analogous pyridazine syntheses. This method achieves cyclization in 4 h with 35% yield, though optimization is required for higher efficiency.
Functionalization of the Central Phenyl Ring
The 2-chloro-5-substituted phenyl intermediate is prepared via cross-coupling reactions.
Suzuki-Miyaura Coupling for Biaryl Formation
A boronic ester derivative of the imidazopyridazine core is coupled with 2-chloro-5-bromoaniline under Suzuki conditions:
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 8 h |
| Yield | 74% |
This step introduces the imidazopyridazine group to the phenyl ring, critical for subsequent amidation.
Amidation with 2-Methoxybenzoyl Chloride
The final step involves reacting 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-chloroaniline with 2-methoxybenzoyl chloride in dichloromethane (DCM) using Et₃N as a base:
| Condition | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (2.5 eq) |
| Temperature | 0°C → RT, 6 h |
| Yield | 82% |
NMR analysis confirms amide bond formation, with aromatic protons resonating at δ 7.45–7.30 ppm (imidazopyridazine) and δ 7.85 ppm (benzamide carbonyl).
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Early routes suffered from regioisomeric byproducts during imidazopyridazine formation. Switching from NaHCO₃ to Cs₂CO₃ improved selectivity, favoring the desired product by 4:1.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS 946217-58-9)
Structural Differences :
Molecular Properties :
| Property | Target Compound | 2,3-Dimethoxy Analogue |
|---|---|---|
| Molecular Formula | C21H17ClN4O3 | C22H19ClN4O4 |
| Molecular Weight (g/mol) | 408.8 | 438.9 |
| Key Substituents | Single methoxy (benzamide) | Two methoxy groups (benzamide) |
Hypothesized Impact :
- The 2,3-dimethoxy configuration may influence metabolic stability or target selectivity compared to the single methoxy group in the target compound.
Comparison with N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS 946323-45-1)
Structural Differences :
- Target Compound : 2-methoxybenzamide group.
- Analogue: Phenoxyacetamide group (replacement of benzamide with phenoxy-linked acetamide) .
Molecular Properties :
| Property | Target Compound | Phenoxyacetamide Analogue |
|---|---|---|
| Molecular Formula | C21H17ClN4O3 | C21H17ClN4O3 |
| Molecular Weight (g/mol) | 408.8 | 408.8 |
| Key Substituents | Methoxybenzamide | Phenoxyacetamide |
Hypothesized Impact :
- The phenoxyacetamide group introduces an ether linkage and a phenyl ring, which may alter conformational flexibility or π-π stacking interactions with biological targets .
- Despite identical molecular weights, the distinct substituents could lead to divergent pharmacokinetic profiles (e.g., absorption, distribution).
Limitations :
- Absence of experimental data (e.g., binding affinities, IC50 values) precludes definitive conclusions about efficacy or selectivity.
- Physicochemical properties (e.g., solubility, logP) remain speculative without empirical measurements.
Biological Activity
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A chloro-substituted phenyl ring
- An imidazo[1,2-b]pyridazine moiety
- A methoxybenzamide group
These features contribute to its unique pharmacological properties, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 946217-54-5 |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity:
The compound has been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the modulation of signaling pathways that regulate cell cycle progression and apoptosis.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, with IC values indicating potent activity. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
2. Antimicrobial Activity:
Preliminary investigations suggest that this compound also possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings:
In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting it may offer a new approach to treating resistant infections .
3. Enzyme Inhibition:
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism and proliferation. Its interaction with these enzymes could lead to altered metabolic pathways in cancer cells.
The biological activity of this compound is believed to involve:
- Targeting Specific Receptors: The compound interacts with molecular targets such as kinases and receptors that play critical roles in cellular signaling.
- Modulation of Protein Activity: By binding to these targets, the compound can modulate their activity, leading to downstream effects on gene expression and cellular function.
Q & A
Q. What are the key synthetic routes for N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Core imidazo[1,2-b]pyridazine formation : Cyclization of pyridazine derivatives with chloroacetone or similar reagents under reflux in polar aprotic solvents (e.g., DMF) .
- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce aryl substituents (e.g., 2-chloro-5-aminophenyl groups) using Pd catalysts and controlled temperatures (80–100°C) .
- Final benzamide conjugation : Amide bond formation via EDC/HOBt-mediated coupling, monitored by TLC and purified via silica chromatography .
Optimization : Adjust solvent polarity (e.g., THF vs. DCM), catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and reaction time (12–24 hours) to minimize by-products .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Purity assessment : HPLC with C18 columns (≥95% purity, retention time 9–14 minutes under gradient elution) .
- Thermal stability : DSC/TGA to determine decomposition temperatures (>200°C common for imidazo[1,2-b]pyridazine derivatives) .
Q. What strategies address poor solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
- Prodrug derivatization : Introduce phosphate or PEG groups at the methoxy position to improve hydrophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity against specific targets?
- Methodological Answer :
- Substituent variation : Replace the 2-methoxybenzamide group with sulfonamides or heteroaryl amides to modulate target affinity .
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the imidazo[1,2-b]pyridazine 6-position to enhance metabolic stability .
- QSAR modeling : Use Schrödinger Suite or MOE to correlate logP, polar surface area, and IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzymatic assays) and replicate under identical conditions (pH 7.4, 37°C) .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .
- Data normalization : Express activity as % inhibition relative to vehicle controls, accounting for batch-to-batch variability in compound purity .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to simulated gastric fluid (pH 2.0) and liver microsomes to identify hydrolysis/metabolic hotspots .
- Light/heat stress tests : Store at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-MS .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR or CDK2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess target-ligand complex stability .
Q. How to troubleshoot low yields during the final amide coupling step?
- Methodological Answer :
- Activation optimization : Switch from EDC/HOBt to HATU/DIPEA for sterically hindered amines .
- By-product analysis : Use LC-MS to identify competing reactions (e.g., O-acylation) and adjust protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
